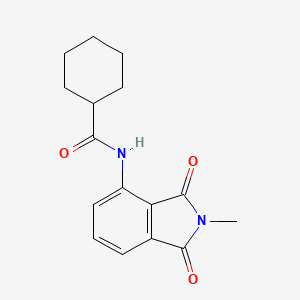

N-(2-methylphenyl)-N-(methylsulfonyl)alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-N-(methylsulfonyl)alanine is a compound that can be associated with a class of molecules known as N-arylsulfonyl amino acids. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further linked to an amino acid moiety. They are of interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related N-arylsulfonyl amino acids has been explored in various studies. For instance, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been shown to be a general method for the synthesis of functionalized cyclopropanes, which are structurally related to N-arylsulfonyl amino acids . This process is highly diastereoselective and enantioselective, with the highest levels of enantioselectivity achieved using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methylphenyl)-N-(methylsulfonyl)alanine has been determined through crystallographic studies. For example, the carboxy group of a related compound, 2-methyl-N-[(2-nitrophenyl)sulfonyl]alanine, forms centrosymmetric hydrogen-bonded dimers, and there is an intramolecular N-H...O(nitro) hydrogen bond . Such structural features are crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

N-arylsulfonyl amino acids can participate in various chemical reactions due to their functional groups. The presence of the sulfonyl group and the amino acid moiety allows for a range of transformations, such as amidoalkylation, which is essential in the synthesis of chiral β-substituted β-amino acid derivatives . These reactions are often influenced by the conformation of the molecule, which is dictated by intramolecular interactions such as hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-arylsulfonyl amino acids are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the properties such as solubility, stability, and reactivity . Additionally, the conformation of these molecules in solution, which can be affected by N-substituents, plays a role in their interaction with biological targets, as seen in the inhibition analyses of aldose reductase inhibitors .

Scientific Research Applications

Neurotoxin Analysis and Environmental Concerns

N-(2-methylphenyl)-N-(methylsulfonyl)alanine is related to β-N-methylamino-l-alanine (BMAA), a neurotoxin associated with neurodegenerative diseases. The presence of BMAA and its isomers in aquatic environments and food sources pose public health concerns. The challenges in detecting and quantifying BMAA and its isomers like N-(2-aminoethyl) glycine, 2,4-diamino butyric acid, and β-amino-N-methyl-alanine make risk assessment difficult. However, it's known that marine bivalves contain higher BMAA levels than most fish muscles, excluding shark cartilage (Lance, Arnich, Maignien, & Biré, 2018). The analytical challenges with BMAA, a similar compound, are notable, and various methods have been compared for their effectiveness in quantifying BMAA concentrations in different tissues (Banack & Murch, 2017).

Plant Biochemistry and Metabolic Roles

In plant biochemistry, the study of non-proteinogenic amino acids like N-(2-methylphenyl)-N-(methylsulfonyl)alanine is important for understanding plant defense mechanisms and responses to abiotic stress. Non-proteinogenic amino acids are involved in a wide range of functions including synthesis of anti-herbivory compounds, nitrogen storage, and plant hormone synthesis. For instance, β-alanine, a similar non-protein amino acid, is known for its role in pantothenate synthesis and is accumulated in plants as a response to various stress conditions (Parthasarathy, Savka, & Hudson, 2019).

Microbial Enzyme Research

Alanine racemase, an enzyme similar in function to those that might interact with N-(2-methylphenyl)-N-(methylsulfonyl)alanine, plays a critical role in microbial cell wall synthesis. Understanding its inhibitors is crucial for developing new antibacterial agents. The study of alanine racemase and its inhibitors, such as O-carbamyl-d-serine and d-cycloserine, provides insights into drug development and highlights the importance of identifying selective and potent inhibitors (Azam & Jayaram, 2015).

Nutritional and Environmental Impact Studies

Studies exploring the production of related toxins like BMAA by cyanobacteria in response to environmental factors like nutrient availability shed light on the ecological and public health implications of nutrient-rich agricultural runoff in freshwater environments. This information is crucial for understanding the relationship between agricultural practices and the production of neurotoxins in aquatic ecosystems (Zhang & Whalen, 2019).

properties

IUPAC Name |

2-(2-methyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-6-4-5-7-10(8)12(17(3,15)16)9(2)11(13)14/h4-7,9H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXRJWLBSARCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C(C)C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)